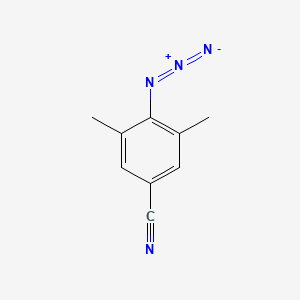

4-Azido-3,5-dimethylbenzonitrile

Description

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

4-azido-3,5-dimethylbenzonitrile |

InChI |

InChI=1S/C9H8N4/c1-6-3-8(5-10)4-7(2)9(6)12-13-11/h3-4H,1-2H3 |

InChI Key |

RKPGXSYZKZCGHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1N=[N+]=[N-])C)C#N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Azido-3,5-dimethylbenzonitrile

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting material: 4-Amino-3,5-dimethylbenzonitrile or its derivatives.

- Introduction of the azido group: Conversion of the aromatic amino group to an azido group via diazotization followed by azide substitution.

- Preservation of substituents: Careful control of reaction conditions to maintain the methyl and nitrile groups without side reactions.

Stepwise Preparation

Diazotization of 4-Amino-3,5-dimethylbenzonitrile

- Reaction: The aromatic amine is treated with sodium nitrite (NaNO₂) in acidic aqueous medium (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

- Conditions: The reaction is carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation and decomposition.

- Equation:

$$

\text{4-Amino-3,5-dimethylbenzonitrile} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-Diazonium-3,5-dimethylbenzonitrile} + \text{NaCl} + \text{H}2\text{O}

$$

Azide Substitution (Sandmeyer-type Reaction)

- Reaction: The diazonium salt intermediate is then reacted with sodium azide (NaN₃) to substitute the diazonium group with an azido group.

- Conditions: This step is typically performed at low temperature to moderate temperature (0–25 °C) to avoid decomposition of the azide.

- Safety note: Sodium azide is toxic and explosive under certain conditions; strict safety protocols are necessary.

- Equation:

$$

\text{4-Diazonium-3,5-dimethylbenzonitrile} + \text{NaN}3 \rightarrow \text{this compound} + \text{NaCl} + \text{N}2

$$

Alternative Synthetic Routes

- Direct azidation of halogenated precursors: In some cases, 4-halogen-3,5-dimethylbenzonitrile (e.g., 4-bromo derivative) can be converted to the azido compound via nucleophilic aromatic substitution with sodium azide under appropriate conditions.

- Catalytic methods: Transition metal-catalyzed azidation reactions have been reported for aromatic compounds, but their application to this specific compound is less documented.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization | NaNO₂, HCl, aqueous, inert atmosphere | 0–5 °C | 85–95 | Low temperature prevents side reactions |

| Azide substitution | NaN₃, aqueous or mixed solvent | 0–25 °C | 70–90 | Controlled addition of NaN₃ critical |

| Purification | Extraction, recrystallization or chromatography | Ambient | — | Purity confirmed by NMR, IR, MS |

Characterization and Confirmation

- NMR Spectroscopy: ^1H NMR confirms the aromatic protons and methyl groups; ^13C NMR confirms the nitrile carbon and aromatic carbons.

- Infrared Spectroscopy (IR): Characteristic azido stretch near 2100 cm⁻¹; nitrile stretch near 2220 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.

- Elemental Analysis: Confirms the elemental composition consistent with the expected formula.

Literature and Patent Insights

- While direct literature specifically on this compound is limited, the diazotization-azide substitution method is a well-established route for aromatic azides, as supported by various aromatic nitrile transformations documented in patents such as US Patent 3,809,693, which discusses aromatic nitrile chemistry and catalytic processes for nitrile derivatives.

- Research articles on related aromatic azides and their synthetic methodologies emphasize the importance of controlled diazotization and azide substitution to achieve high purity and yield.

Summary of Preparation Method

| Stage | Description |

|---|---|

| Starting Material | 4-Amino-3,5-dimethylbenzonitrile |

| Key Reaction 1 | Diazotization with sodium nitrite in acidic aqueous medium |

| Key Reaction 2 | Substitution of diazonium salt with sodium azide |

| Reaction Atmosphere | Inert gas (nitrogen or argon) to prevent oxidation |

| Temperature Control | Low temperatures (0–5 °C for diazotization; 0–25 °C for azidation) |

| Purification | Extraction and recrystallization or chromatography |

| Characterization | NMR, IR, MS, elemental analysis |

This comprehensive approach to the preparation of This compound ensures a high-quality product suitable for further synthetic applications. The methods rely on classical aromatic amine diazotization followed by azide substitution, with careful control of reaction conditions to preserve sensitive functional groups and optimize yield.

Chemical Reactions Analysis

Types of Reactions

4-Azido-3,5-dimethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under appropriate conditions.

Cycloaddition Reactions: The azido group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like triphenylphosphine (PPh₃).

Common Reagents and Conditions

Substitution: Sodium azide (NaN₃), trimethylsilyl azide (TMSN₃), copper (II) triflate (Cu(OTf)₂).

Cycloaddition: Alkynes, copper catalysts.

Reduction: Triphenylphosphine (PPh₃), hydrogen gas (H₂).

Major Products

Substitution: Various substituted benzonitriles.

Cycloaddition: 1,2,3-Triazoles.

Reduction: 4-Amino-3,5-dimethylbenzonitrile.

Scientific Research Applications

4-Azido-3,5-dimethylbenzonitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science: Employed in the development of new materials with specific properties, such as energetic materials.

Bioconjugation: Utilized in click chemistry for the bioconjugation of biomolecules.

Pharmaceuticals: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients

Mechanism of Action

The mechanism of action of 4-Azido-3,5-dimethylbenzonitrile primarily involves its azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the azido group reacts with alkynes to form triazoles, facilitating the conjugation of various molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-azido-3,5-dimethylbenzonitrile and related compounds:

Thermal and Chemical Stability

- Azido Group Impact: The azido group in this compound likely reduces thermal stability compared to non-azido analogs (e.g., 4-amino-3-methylbenzonitrile). For instance, 4-azido-3,5-dinitropyrazole derivatives decompose below 150°C, whereas amino-substituted benzonitriles exhibit higher thermal resilience .

- Methyl vs. Nitro Groups : Methyl substituents (as in this compound) enhance steric stability but lower explosive performance compared to nitro groups in AzDNP, which contribute to higher detonation velocities (D$_v$ > 8500 m/s) .

Energetic and Physicochemical Properties

Comparative data for select compounds:

| Property | This compound (Inferred) | 4-Azido-3,5-dinitropyrazole (AzDNP) | 4-Cyanobenzaldehyde Derivative (11b) |

|---|---|---|---|

| Detonation Velocity (D$_v$) | Moderate (est. <6000 m/s) | 8734–8961 m/s | Not applicable |

| Thermal Decomposition (T$_d$) | ~150°C (estimated) | 173°C (ammonium salt 7) | Stable up to 215°C (mp) |

| Sensitivity (IS) | Likely sensitive (needs testing) | 2.5–14 J | Not reported |

| Molecular Formula | C$9$H$7$N$_4$ | C$3$HN$7$O$_4$ (AzDNP) | C${22}$H${17}$N$3$O$3$S |

Q & A

Q. What are the common synthetic routes for preparing 4-Azido-3,5-dimethylbenzonitrile, and what critical parameters influence reaction efficiency?

The synthesis typically involves nucleophilic substitution of a halogenated precursor (e.g., 4-chloro-3,5-dimethylbenzonitrile) with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF). Critical parameters include:

- Solvent polarity : DMF enhances azide ion nucleophilicity.

- Temperature : Reflux conditions (~80–100°C) optimize reaction rates.

- Reaction time : Extended durations (4–6 hours) ensure complete substitution . Side products, such as hydrolysis byproducts, can be minimized by controlling moisture levels.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the azide group’s presence (no proton signal for N₃) and methyl group integration.

- IR spectroscopy : A strong absorption band ~2100 cm⁻¹ confirms the azide stretch.

- HRMS : Exact mass analysis validates molecular weight (C₉H₈N₄).

- HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns (e.g., C18) with UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound due to its azide functional group?

- Explosivity risk : Avoid mechanical shock, heat, or friction.

- Toxicity : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or skin contact.

- Decomposition : Store at 2–8°C in inert atmospheres; monitor for HN₃ gas release .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3,5-dimethyl groups affect the reactivity of this compound in Huisgen cycloaddition reactions?

The electron-donating methyl groups increase electron density on the benzene ring, potentially stabilizing transition states in click reactions. However, steric hindrance from the 3,5-dimethyl substituents may reduce reaction rates with bulky alkynes. Kinetic studies using variable-temperature NMR can quantify these effects .

Q. What discrepancies exist in reported fluorescence quantum yields of this compound derivatives, and how can solvent polarity resolve these contradictions?

Conflicting quantum yield values may arise from solvent-dependent twisted intramolecular charge transfer (TICT) states. For example, nonpolar solvents (e.g., hexane) suppress TICT formation, enhancing fluorescence, while polar solvents (e.g., acetonitrile) promote non-radiative decay. Time-resolved fluorescence spectroscopy can differentiate these pathways .

Q. What computational strategies (e.g., DFT, molecular docking) are employed to predict the bioactivity of triazole derivatives synthesized from this compound?

Q. How do competing reaction pathways in the Staudinger reaction of this compound with triphenylphosphine impact product distribution, and what analytical methods monitor this?

Competing hydrolysis of the intermediate iminophosphorane can yield undesired amines. Reaction monitoring via:

Q. What mechanistic insights have time-resolved spectroscopy provided into the photodegradation pathways of this compound under UV exposure?

Ultrafast transient absorption spectroscopy reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.